methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate
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Overview
Description
The compound “methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple ring systems, hydroxyl groups, and carbamoyl functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of ring systems, introduction of functional groups, and stereochemical control. Common synthetic routes may include:
Cyclization reactions: to form the pentacyclic and tetracyclic ring systems.
Functional group transformations: such as hydroxylation, methylation, and carbamoylation.
Stereoselective synthesis: to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic methods. This may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Understanding how the compound reacts under various conditions can provide insights into reaction mechanisms.
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Biochemical pathways: Studying the compound’s interactions with biological molecules can reveal new biochemical pathways.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development.
Therapeutic applications: Potential use in treating diseases or medical conditions.
Industry
Material science: The compound may have applications in the development of new materials with specific properties.
Catalysis: Use as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Interaction with specific proteins, enzymes, or receptors.
Pathways involved: Activation or inhibition of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- Other complex organic molecules with similar ring systems and functional groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of atoms, functional groups, and stereochemistry, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C43H59N5O12S |
---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate |
InChI |
InChI=1S/C43H55N5O7.H2O4S.H2O/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4;/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4);1H2/t25?,34?,35?,36?,39-,40+,41+,42-,43-;;/m0../s1 |
InChI Key |
TUDLKTILIBRXNU-YSNFMLNGSA-N |
Isomeric SMILES |
CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.O.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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